molecular formula C10H11N3O B1447905 N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide CAS No. 1597528-05-6

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No.: B1447905
CAS No.: 1597528-05-6
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the reaction of 1-methyl-1H-indole-4-carboximidamide with hydroxylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product .

Industrial Production Methods

Industrial production of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a structure known for its diverse biological activities. The compound exhibits several key biochemical properties:

  • Enzyme Interaction : It interacts with various enzymes, influencing their activity by acting as either an inhibitor or an activator. This modulation is crucial for regulating metabolic pathways and cellular functions.
  • Cell Signaling : The compound can alter cell signaling pathways by interacting with signaling molecules, which can lead to changes in gene expression and cellular metabolism.
  • Molecular Binding : Its action involves binding to specific biomolecules, which may result in downstream effects that impact cellular processes such as energy production and growth.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Research : The compound is being studied for its potential anticancer properties, particularly its ability to influence cancer cell metabolism and proliferation .

Medicine

  • Therapeutic Applications : There is ongoing research into the therapeutic uses of this compound in treating various diseases. Its interactions with biological targets may lead to the development of novel drugs aimed at specific conditions .

Industrial Applications

  • Chemical Processes : In industry, this compound can be utilized in the production of specialty chemicals and materials due to its reactive functional groups.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

StudyFocus AreaFindings
Anticancer ActivityDemonstrated potential in inhibiting cancer cell growth through metabolic modulation.
Antimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Synthesis ApplicationsUsed as a precursor in the synthesis of novel indole derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide include other indole derivatives such as:

Uniqueness

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is unique due to its specific structural features and the presence of the hydroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Biological Activity

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11N3O and is characterized by the presence of an indole ring, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .
  • Antioxidant Properties : The compound has shown promise as an antioxidant, which could help mitigate oxidative stress in cells, a factor implicated in various diseases .

Therapeutic Potential

This compound has been evaluated for its potential therapeutic applications:

  • Cancer Treatment : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated significant antiproliferative activity against human colon cancer cells with IC50 values ranging from 0.008 µM to 0.9 µM .
  • Anti-inflammatory Effects : The ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of this compound:

Study FocusMethodologyFindings
CytotoxicityMTT assay on cancer cell linesSignificant reduction in cell viability at micromolar concentrations .
Enzyme InhibitionMeasurement of enzyme activityInhibition of key metabolic enzymes was observed .
Antioxidant ActivityDPPH radical scavenging assayDemonstrated effective scavenging ability .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human colon cancer (HCT116) cells. The results indicated that the compound induced apoptosis through the activation of caspases and altered cell cycle distribution, leading to growth inhibition.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of this compound. Results showed that it could reduce neuronal cell death induced by oxidative stress, highlighting its possible application in neurodegenerative diseases.

Properties

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.